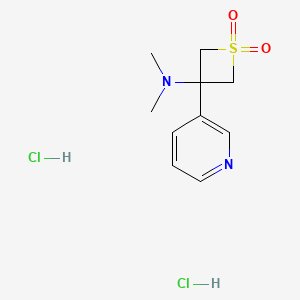
N,N-dimethyl-3-(3-pyridinyl)-3-thietanamine 1,1-dioxide dihydrochloride
Descripción general
Descripción
N,N-dimethyl-3-(3-pyridinyl)-3-thietanamine 1,1-dioxide dihydrochloride, also known as DMPT, is a synthetic compound that has been widely used in scientific research. It is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, which plays a key role in regulating cell growth, proliferation, and survival.
Mecanismo De Acción
N,N-dimethyl-3-(3-pyridinyl)-3-thietanamine 1,1-dioxide dihydrochloride activates the mTOR signaling pathway by inhibiting the activity of the tuberous sclerosis complex (TSC), a negative regulator of mTOR. This leads to the activation of downstream targets of mTOR, such as S6 kinase and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which promote protein synthesis and cell growth. N,N-dimethyl-3-(3-pyridinyl)-3-thietanamine 1,1-dioxide dihydrochloride has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism and cell survival.
Biochemical and physiological effects:
N,N-dimethyl-3-(3-pyridinyl)-3-thietanamine 1,1-dioxide dihydrochloride has been shown to have a number of biochemical and physiological effects. It increases protein synthesis and cell proliferation in a variety of cell types, including cancer cells. N,N-dimethyl-3-(3-pyridinyl)-3-thietanamine 1,1-dioxide dihydrochloride also promotes muscle growth and improves glucose metabolism in animal models. In addition, N,N-dimethyl-3-(3-pyridinyl)-3-thietanamine 1,1-dioxide dihydrochloride has been shown to have immunomodulatory effects, promoting the production of cytokines and enhancing the activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-3-(3-pyridinyl)-3-thietanamine 1,1-dioxide dihydrochloride is a useful tool for studying the mTOR signaling pathway and its effects on various physiological processes. It is relatively easy to synthesize and can be easily scaled up for large-scale production. However, N,N-dimethyl-3-(3-pyridinyl)-3-thietanamine 1,1-dioxide dihydrochloride can be toxic at high concentrations and may have off-target effects on other signaling pathways. In addition, N,N-dimethyl-3-(3-pyridinyl)-3-thietanamine 1,1-dioxide dihydrochloride is not suitable for use in human studies due to its potential toxicity.
Direcciones Futuras
There are several future directions for research on N,N-dimethyl-3-(3-pyridinyl)-3-thietanamine 1,1-dioxide dihydrochloride. One area of interest is the development of more selective mTOR activators that do not have off-target effects on other signaling pathways. Another area of interest is the use of N,N-dimethyl-3-(3-pyridinyl)-3-thietanamine 1,1-dioxide dihydrochloride in combination with other drugs for the treatment of cancer and other diseases. Finally, N,N-dimethyl-3-(3-pyridinyl)-3-thietanamine 1,1-dioxide dihydrochloride may have potential applications in the field of regenerative medicine, where it could be used to promote tissue growth and repair.
Aplicaciones Científicas De Investigación
N,N-dimethyl-3-(3-pyridinyl)-3-thietanamine 1,1-dioxide dihydrochloride has been used extensively in scientific research as a tool to study the mTOR signaling pathway. It has been shown to increase protein synthesis, cell proliferation, and cell survival in a variety of cell types, including cancer cells. N,N-dimethyl-3-(3-pyridinyl)-3-thietanamine 1,1-dioxide dihydrochloride has also been used to study the effects of mTOR activation on various physiological processes, such as muscle growth, glucose metabolism, and immune function.
Propiedades
IUPAC Name |
N,N-dimethyl-1,1-dioxo-3-pyridin-3-ylthietan-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.2ClH/c1-12(2)10(7-15(13,14)8-10)9-4-3-5-11-6-9;;/h3-6H,7-8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWVYGLQZLWQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CS(=O)(=O)C1)C2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1,1-dioxo-3-pyridin-3-ylthietan-3-amine;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-iodo-N'-[4-(methylthio)benzylidene]benzohydrazide](/img/structure/B3827048.png)
![4-[2-(1,2-dihydro-1-acenaphthylenylsulfonyl)ethyl]pyridine](/img/structure/B3827062.png)

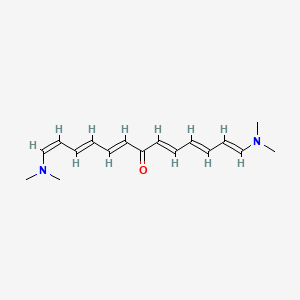
![6-[3-(dimethylamino)-2-propen-1-ylidene]-3-[2-(dimethylamino)vinyl]-2-cyclohexen-1-one](/img/structure/B3827068.png)
![N,N-dimethyl-3-(3-methyl-9H-indeno[2,1-c]pyridin-9-ylidene)-1-propen-1-amine](/img/structure/B3827079.png)
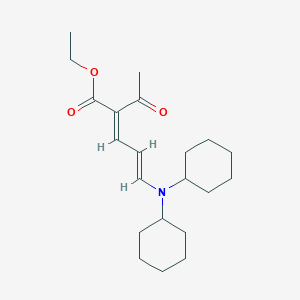
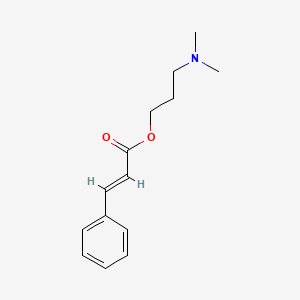

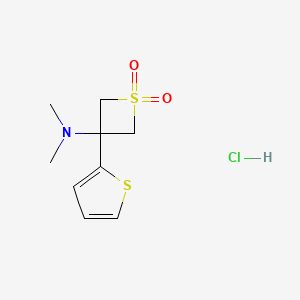
![(3S*,4S*)-4-methoxy-1-(2-pyridin-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)pyrrolidin-3-ol](/img/structure/B3827136.png)
![2-{1-(3,4-difluorobenzyl)-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3827141.png)
![N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1-(1H-1,2,4-triazol-1-yl)propan-2-amine](/img/structure/B3827145.png)
![3'-[(3,5-dimethylisoxazol-4-yl)methyl]-5'-phenyl-1-propyl-1H,3'H-2,4'-biimidazole](/img/structure/B3827147.png)